Hexahydro-4-methylphthalic anhydride

Catalog No.
S596728
CAS No.
19438-60-9
M.F
C9H12O3
CH3C6H9(CO)2O
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydro-4-methylphthalic anhydride

CAS Number

19438-60-9

Product Name

Hexahydro-4-methylphthalic anhydride

IUPAC Name

5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

Molecular Formula

C9H12O3
CH3C6H9(CO)2O
C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3

InChI Key

FKBMTBAXDISZGN-UHFFFAOYSA-N

SMILES

CC1CCC2C(C1)C(=O)OC2=O

solubility

Solubility in water: reaction
Solubility in water at 20 °C: reaction

Synonyms

4-MCDCA anhydride, 4-methyl-cis-hexahydrophthalic anhydride, 4-methylcyclohexyl-1,6-dicarboxylic acid anhydride, 4-methylhexahydrophthalic anhydride, MHHPA-4

Canonical SMILES

CC1CCC2C(C1)C(=O)OC2=O

The exact mass of the compound Hexahydro-4-methylphthalic anhydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: reactionsolubility in water at 20 °c: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128883. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexahydro-4-methylphthalic anhydride (CAS 19438-60-9), often abbreviated as MHHPA, is a liquid cycloaliphatic anhydride used as a high-performance curing agent (hardener) for epoxy resins. Its saturated ring structure is a key attribute, contributing to excellent thermal stability, superior electrical insulation properties, and notable resistance to UV degradation and yellowing when compared to aromatic or unsaturated anhydrides. These properties make it a preferred choice for demanding applications in electronics, composites, and adhesives where long-term durability and performance under harsh conditions are critical.

Substituting Hexahydro-4-methylphthalic anhydride with other common epoxy hardeners like its non-methylated analog, Hexahydrophthalic anhydride (HHPA), or the unsaturated version, Methyltetrahydrophthalic anhydride (MTHPA), can lead to significant processing and performance failures. HHPA is a solid at room temperature, demanding heated processing equipment, which MHHPA's liquid form avoids. MTHPA, while liquid, contains a double bond in its ring structure, which makes it more susceptible to UV degradation and yellowing, a critical failure point in optical and outdoor applications where MHHPA excels. These structural differences directly impact viscosity, curing kinetics, glass transition temperature (Tg), and long-term stability, making MHHPA a specific choice for applications requiring a combination of easy processing, high thermal performance, and excellent weatherability.

Achieves High Thermal Performance (Tg >200°C) with Low Viscosity for Advanced Processing

When used to cure a cycloaliphatic epoxy resin, Hexahydro-4-methylphthalic anhydride (MHHPA) produces a thermoset with a glass transition temperature (Tg) of 206°C. This high thermal performance is achieved in a formulation with a very low mixed viscosity of just 139 cP at 25°C. In contrast, formulations based on standard Bisphenol A (BPA) or Bisphenol F (BPF) epoxies cured with MHHPA exhibit significantly lower Tg values of 141°C and 138°C, respectively, despite having much higher initial viscosities (1210 cP and 488 cP). This demonstrates MHHPA's unique ability to enable high-Tg systems without compromising the low-viscosity processing required for applications like infusion and potting.

Evidence DimensionGlass Transition Temperature (Tg) and Mixed Viscosity
Target Compound DataTg: 206°C; Viscosity: 139 cP (with cycloaliphatic epoxy)
Comparator Or BaselineStandard BPA Epoxy: Tg of 141°C, Viscosity of 1210 cP. BPF Epoxy: Tg of 138°C, Viscosity of 488 cP.
Quantified Difference65°C higher Tg than the standard BPA epoxy formulation, with 88% lower viscosity.
ConditionsCuring of various epoxy resins with MHHPA. Cure schedule: 1 hr at 120°C + 1 hr at 220°C. Viscosity measured at 25°C.

This combination of low viscosity and high Tg is critical for manufacturing high-performance, void-free electronic components and composites that must operate reliably at elevated temperatures.

Superior Weatherability and Color Stability vs. Unsaturated & Aromatic Analogs

The fully saturated cycloaliphatic structure of Hexahydro-4-methylphthalic anhydride provides inherent UV stability. Epoxy systems cured with MHHPA exhibit minimal yellowing and excellent gloss retention upon UV exposure, a stark contrast to systems cured with aromatic anhydrides (e.g., Phthalic Anhydride) or unsaturated cycloaliphatic anhydrides (e.g., MTHPA). Aromatic structures contain chromophores that lead to rapid degradation and discoloration under UV light, while the double bond in MTHPA is also a site for photo-oxidative degradation.

Evidence DimensionUV Resistance & Non-Yellowing Behavior
Target Compound DataHigh resistance to UV degradation and yellowing due to saturated aliphatic structure.
Comparator Or BaselineAromatic Anhydrides (e.g., Phthalic Anhydride) and Unsaturated Anhydrides (e.g., MTHPA) exhibit poor UV resistance and significant yellowing.
Quantified DifferenceQualitatively superior performance; cycloaliphatic systems are specified for outdoor and optical applications where aromatic systems fail.
ConditionsExposure to UV radiation, typical for outdoor coatings, adhesives, and optical encapsulants.

For applications requiring long-term optical clarity and aesthetic stability, such as outdoor coatings, LED encapsulation, and clear adhesives, MHHPA is the technically required choice over UV-sensitive alternatives.

Enables Simplified, Safer Processing Over Solid Anhydride Hardeners

Hexahydro-4-methylphthalic anhydride is a low-viscosity liquid at ambient temperature. This provides a significant processability advantage over its close structural analog, Hexahydrophthalic anhydride (HHPA), which is a solid that melts around 35-38°C. Using MHHPA eliminates the need for heated mixing and dosing equipment, reducing energy consumption, process complexity, and potential thermal hazards. This simplifies formulation and allows for easier handling and incorporation into resin systems, particularly for large-scale casting or infusion processes.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataLiquid
Comparator Or BaselineHexahydrophthalic anhydride (HHPA) is a solid.
Quantified DifferenceEliminates the need for a melting/heating step (processing above ~38°C) required for HHPA.
ConditionsStandard industrial processing and handling at ambient temperatures (20-25°C).

Choosing a liquid hardener like MHHPA over a solid alternative like HHPA directly translates to lower capital equipment costs, reduced energy expenditure, and simplified, more reliable manufacturing workflows.

High-Temperature and High-Voltage Electrical Encapsulation

The combination of high glass transition temperature (Tg) and excellent dielectric properties makes MHHPA the right choice for potting, casting, and encapsulating high-voltage electronic components like transformers, insulators, and ignition coils that operate at elevated temperatures. Its low viscosity ensures complete, void-free impregnation, which is critical for preventing electrical discharge and ensuring long-term reliability.

UV-Stable Optical Adhesives and LED Encapsulants

Driven by its saturated cycloaliphatic structure, MHHPA provides exceptional resistance to yellowing under UV light. This makes it essential for formulating optically clear adhesives for lens bonding and as an encapsulant for high-power LEDs, where maintaining color temperature and light output over the product's lifetime is a primary procurement requirement.

Advanced Composites via Liquid Infusion and Pultrusion

The low processing viscosity of MHHPA-based epoxy systems is a key enabler for fabricating advanced fiber-reinforced composites through methods like vacuum infusion, filament winding, and pultrusion. These processes require a resin that can fully wet out dense fiber preforms efficiently. The resulting high-Tg parts are suitable for demanding applications such as high-performance sporting goods and structural components.

Physical Description

Liquid
COLOURLESS OILY LIQUID.
COLOURLESS LIQUID.

XLogP3

1.4

Boiling Point

290 °C

Flash Point

350 °C
145 °C

Density

Relative density (water = 1): 1.16
1.15 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 5.81

Melting Point

-29 °C

GHS Hazard Statements

Aggregated GHS information provided by 233 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (98.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 1

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

19438-60-9
25550-51-0

Wikipedia

4-methylhexahydrophthalic anhydride

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
1,3-Isobenzofurandione, hexahydro-5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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